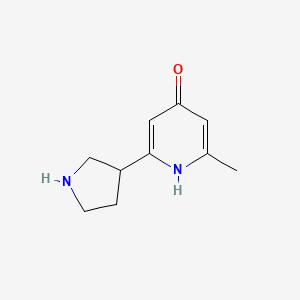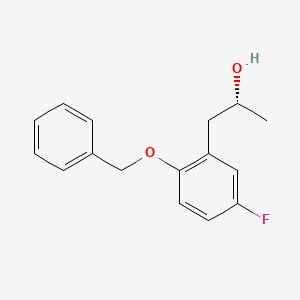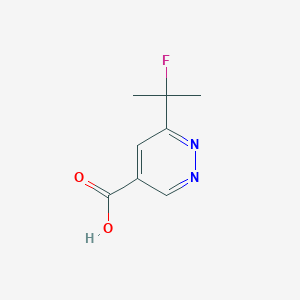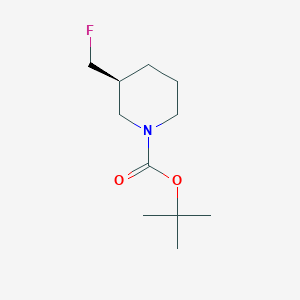
Methyl 5-aminoindane-2-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-aminoindane-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of indane, a bicyclic hydrocarbon, and is characterized by the presence of an amino group and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-aminoindane-2-carboxylate;hydrochloride typically involves the reaction of indane derivatives with appropriate reagents to introduce the amino and carboxylate ester groups. One common method involves the use of methyl 5-nitroindane-2-carboxylate as a starting material, which is then reduced to the corresponding amine using hydrogenation or other reducing agents. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Methyl 5-aminoindane-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indane derivatives, which can be further functionalized for specific applications.
科学研究应用
Methyl 5-aminoindane-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 5-aminoindane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The carboxylate ester group can undergo hydrolysis to release the active amine, which can then interact with cellular components. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may affect neurotransmitter systems and other signaling pathways.
相似化合物的比较
Similar Compounds
Methyl 5-nitroindane-2-carboxylate: A precursor in the synthesis of Methyl 5-aminoindane-2-carboxylate;hydrochloride.
5,6-Methylenedioxy-2-aminoindane (MDAI): A related compound with psychoactive properties.
5-Iodo-2-aminoindane (5-IAI): Another aminoindane derivative with potential therapeutic applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylate ester group makes it a versatile intermediate for further chemical modifications and applications in various fields of research.
属性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC 名称 |
methyl 5-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9;/h2-3,6,9H,4-5,12H2,1H3;1H |
InChI 键 |
GELDUIIECPNHTL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC2=C(C1)C=C(C=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)

![9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13910774.png)
![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)

![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)

![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B13910821.png)






